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Compound of Interest

Compound Name: Yoshi-864

Cat. No.: B1683515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yoshi-864 (also known as

Improsulfan Hydrochloride, NSC 102627), an investigational alkylating agent studied in

oncology. The information presented is based on preclinical and early-phase clinical research

conducted primarily in the 1970s and 1980s.

Core Compound Information
Identifier Value

Compound Name Yoshi-864

Nonproprietary Name Improsulfan Hydrochloride

NSC Number 102627

Chemical Name
1-propanol, 3,3'-iminodi-, dimethanesulfonate

(ester), hydrochloride

Drug Class Alkylating Agent

Mechanism of Action
Yoshi-864 is a bifunctional alkylating agent. Its cytotoxic effects are mediated through the

covalent attachment of alkyl groups to cellular macromolecules, primarily DNA. This process

leads to the formation of DNA adducts and interstrand cross-links, which inhibit DNA replication
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and transcription, ultimately inducing cell death. Preclinical studies have shown that Yoshi-864
causes a persistent reduction in the ability of tumor cells to synthesize DNA.[1]
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Conceptual diagram of Yoshi-864's proposed mechanism of action.

Preclinical Data
In preclinical murine models, Yoshi-864 demonstrated notable antitumor activity. A key study

compared its effects with busulfan, another methanesulfonate-containing alkylating agent.

Key Findings from Preclinical Studies:

Superior Efficacy to Busulfan: Yoshi-864 significantly extended the survival times of mice

with L1210 leukemia or Ehrlich ascites carcinoma, whereas busulfan was ineffective in the

same models.[1]

Persistent DNA Synthesis Inhibition: Tumor cells from mice treated with Yoshi-864 showed a

lasting reduction in their capacity for DNA synthesis. In contrast, the moderate suppression

of DNA synthesis by busulfan was largely reversed within 72 hours.[1]

Clinical Trial Data
Yoshi-864 underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and

preliminary efficacy in patients with various malignancies.

Phase I Study Data
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The initial Phase I trial aimed to determine the maximum tolerated dose (MTD) and the dose-

limiting toxicities (DLTs) of Yoshi-864.[2]

Table 1: Summary of Phase I Clinical Trial of Yoshi-864[2]

Parameter Details

Patient Population 16 patients with various advanced cancers

Dose Escalation Range 0.25 mg/kg to 2.7 mg/kg

Dosing Schedule
Intravenous (IV) push daily for 5 days, with a 6-

week follow-up

Dose with First Observed Toxicity & Efficacy 1.5 mg/kg

Recommended Phase II Dose 2.0 mg/kg

Dose-Limiting Toxicities (at 2.7 mg/kg)

Nausea and vomiting (lasting 6-12 days),

excessive somnolence (sleeping 20 hours/day),

coma (1 patient for 2 days)

Other Toxicities

Thrombocytopenia and/or leukopenia (mean

nadirs on day 24 and 29, respectively, with

recovery in 1-3 weeks), decrease in hemoglobin

Antitumor Activity

- Clinical remissions in 2 patients with Chronic

Myelocytic Leukemia (CML)- Responses in 2

patients with squamous cell carcinoma and 1

with an unknown primary tumor

Phase II Study Data
A subsequent Phase II study further evaluated the efficacy of Yoshi-864 in a larger cohort of

patients with solid tumors.[3]

Table 2: Summary of Phase II Clinical Trial of Yoshi-864 in Solid Tumors[3]
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Parameter Details

Patient Population
208 evaluable patients with advanced solid

tumors

Dosing Regimen
2 mg/kg/day by IV push for 5 days, repeated

every 6 weeks

Overall Response Rate 11%

Tumor Types with Significant Responses

Chronic Myelocytic Leukemia, lymphomas,

carcinoma of the ovary, and carcinoma of the

bladder

Toxicity Profile Minimal toxicity at the 2 mg/kg dose

Key Conclusion

The study suggested that Yoshi-864 may not

exhibit cross-resistance with other alkylating

agents and, due to its low toxicity, could be

considered for combination therapies.

Another Phase II study focused specifically on epithelial ovarian carcinoma.[4]

Experimental Protocols
Detailed experimental protocols from the original publications are limited. The following

represents a summary of the methodologies described.

Phase I Clinical Trial Protocol
The Phase I study utilized a dose-escalation design to establish the safety profile of Yoshi-864.

Protocol Summary:

Patient Selection: Patients with advanced, histologically confirmed malignancies refractory to

standard therapies were enrolled.

Treatment Administration: Yoshi-864 was administered as a rapid intravenous injection daily

for five consecutive days.
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Dose Escalation: Cohorts of patients were treated with escalating doses of Yoshi-864,

starting at 0.25 mg/kg. Doses were increased in subsequent cohorts until dose-limiting

toxicities were observed.[2]

Toxicity Monitoring: Patients were monitored for adverse events, with particular attention to

hematological toxicity (thrombocytopenia, leukopenia) through regular blood counts. Nadirs

and recovery times were recorded.[2]

Efficacy Assessment: Tumor responses were evaluated in patients who received doses at or

above the level where biological effects were first noted (1.5 mg/kg).[2]
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Simplified workflow of the Phase I dose-escalation study for Yoshi-864.
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Discussion and Conclusion
Yoshi-864 demonstrated modest antitumor activity as a single agent in several tumor types,

including hematologic malignancies and certain solid tumors, with a manageable toxicity profile

at the recommended Phase II dose.[2][3] The primary dose-limiting toxicities were

myelosuppression and, at higher doses, neurological side effects.[2]

The development of Yoshi-864 appears to have been discontinued, a common outcome for

many investigational cancer drugs from that era. This could be due to a variety of factors,

including the emergence of more effective therapies, a therapeutic window that was not

considered competitive, or strategic decisions by the sponsoring organizations. The lack of

recent research and clinical trials indicates that Yoshi-864 is not currently a focus of oncology

drug development. However, the historical data provides context for the evolution of alkylating

agents in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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